methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate
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Overview
Description
Methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate is a complex organic compound with a fascinating structure. Let’s break it down:
Molecular Formula: CHNO
Molecular Weight: 492.52 g/mol
This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists . PPARs play crucial roles in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.
Preparation Methods
Synthesis Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Starting Materials: Begin with appropriate precursors, such as 2-methylphenylamine and phenylacetic acid.
Condensation Reaction: React the amine and acid to form the amide linkage.
Triazatricyclo Formation: Cyclize the amide to create the triazatricyclo core.
Esterification: Introduce the methyl ester group.
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Consult specialized literature or patents for specific industrial protocols.
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: Oxidative processes can modify the phenyl rings or the triazatricyclo core.
Reduction: Reduction of the ester group or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts are often employed.
Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigate its potential as a PPAR agonist for metabolic disorders.
Organic Synthesis: Use it as a building block for more complex molecules.
Anti-Inflammatory Properties: Explore its role in controlling inflammation.
Neuroinflammation: Investigate its impact on brain inflammation processes.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Crop protection or growth regulators.
Mechanism of Action
The compound likely activates PPARs, influencing gene expression related to lipid metabolism, inflammation, and cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related structures like GW 501516 (Cardarine) and endurobol . Highlight the uniqueness of methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate in comparison.
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate |
InChI |
InChI=1S/C25H25N3O5/c1-15-8-6-7-11-17(15)28-22(30)19-20(23(28)31)25(14-18(29)33-2)24(32)26-12-13-27(25)21(19)16-9-4-3-5-10-16/h3-11,19-21H,12-14H2,1-2H3,(H,26,32) |
InChI Key |
XNXNWJFYULHZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=O)NCCN4C3C5=CC=CC=C5)CC(=O)OC |
Origin of Product |
United States |
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